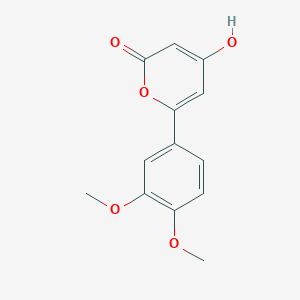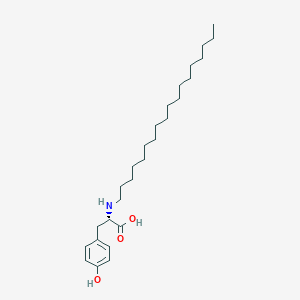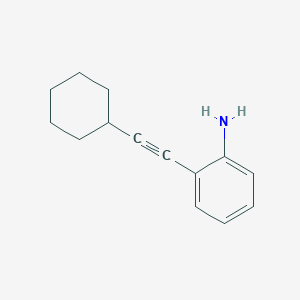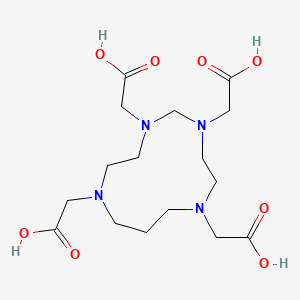
2,2',2'',2'''-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: The acetic acid groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., gadolinium chloride) in aqueous or organic solvents.
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Metal Complexes: Gadolinium complexes are widely used as MRI contrast agents.
Substituted Derivatives: Modified compounds with different functional groups for specific applications.
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid has numerous applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes for analytical and synthetic purposes.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic applications.
Medicine: Gadolinium complexes are used as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their stability and reactivity. The acetic acid groups facilitate the formation of strong coordination bonds with metal ions, making it an effective chelating agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.
Diethylenetriaminepentaacetic acid: A linear polyamine with multiple acetic acid groups used for similar applications.
Uniqueness
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is unique due to its macrocyclic structure, which provides enhanced stability and selectivity in metal ion complexation compared to linear polyamines .
Eigenschaften
CAS-Nummer |
177900-05-9 |
|---|---|
Molekularformel |
C16H28N4O8 |
Molekulargewicht |
404.42 g/mol |
IUPAC-Name |
2-[1,3,10-tris(carboxymethyl)-1,3,6,10-tetrazacyclododec-6-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)8-17-2-1-3-18(9-14(23)24)5-7-20(11-16(27)28)12-19(6-4-17)10-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
FHQWIXXRHHMBQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R,5R)-2,2,5-Trimethyl-4-[(1S)-1-methyl-4-pentenyl]-1,3-dioxane](/img/structure/B12570052.png)
![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)

![Diphenyl [amino(4-nitrophenyl)methyl]phosphonate](/img/structure/B12570067.png)


![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)

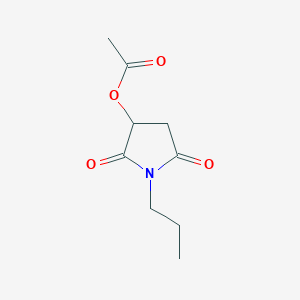
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
